molecular formula C8H5ClN2O B1499634 3-chlorocinnolin-4(1H)-one

3-chlorocinnolin-4(1H)-one

Cat. No.: B1499634
M. Wt: 180.59 g/mol
InChI Key: IDUXQFQVPGDDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorocinnolin-4(1H)-one is a bicyclic heterocyclic compound featuring a cinnolinone core (a fused benzene and pyridazine ring system) with a chlorine substituent at the 3-position and a ketone group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The chlorine atom at position 3 enhances electrophilicity and influences intermolecular interactions, while the 4-ketone group contributes to hydrogen-bonding capabilities .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

3-chloro-1H-cinnolin-4-one

InChI

InChI=1S/C8H5ClN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12)

InChI Key

IDUXQFQVPGDDDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2)Cl

Origin of Product

United States

Comparison with Similar Compounds

NMR Data

–12 and 14 provide NMR benchmarks for similar compounds:

  • 1H NMR Shifts: Chlorinated quinolinones exhibit downfield shifts for aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing effects. For example, 3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one shows distinct Ar-H signals at δ 7.8–8.2 ppm .
  • 13C NMR Shifts: Carbonyl groups in cinnolinones and quinolinones resonate near δ 165–175 ppm, while chlorine-substituted carbons appear at δ 110–125 ppm .

Solubility and Stability

  • The 4-ketone group in 3-chlorocinnolin-4(1H)-one likely improves water solubility compared to non-ketone analogs. However, the chlorine atom may reduce solubility in polar solvents due to increased hydrophobicity.
  • Stability: Chlorine substituents generally enhance oxidative stability but may increase susceptibility to nucleophilic attack at the 3-position .

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